Structural Differentiation from the Closest Commercial Analog: Unsubstituted vs. 5-Dimethylcarbamoyl Thiazole
The target compound (CAS 1219904-19-4) possesses a bare 4-methylthiazole ring, whereas the closest commercially listed analog, CAS 1226440-71-6, carries a dimethylcarbamoyl group at the thiazole 5-position. This single-group difference results in a molecular-weight increase from 288.29 Da to 359.36 Da (a ≈25% mass gain) and the introduction of an additional hydrogen-bond acceptor (amide carbonyl) and donor (if protonated) within the kinase hinge-binding region . In kinase inhibitor SAR, substituents at the solvent-exposed 5-position of the thiazole frequently modulate isoform selectivity, metabolic stability, and solubility; therefore, the unsubstituted scaffold defines a distinct chemical starting point for lead optimization or a more compact probe for crystallographic studies [1].
| Evidence Dimension | Molecular weight and functional-group count at the thiazole 5-position |
|---|---|
| Target Compound Data | MW = 288.29 Da; thiazole 5-substituent = H (unsubstituted) |
| Comparator Or Baseline | CAS 1226440-71-6: MW = 359.36 Da; thiazole 5-substituent = –C(=O)N(CH3)2 (dimethylcarbamoyl) |
| Quantified Difference | ΔMW ≈ 71 Da (≈25% increase); gain of one amide carbonyl and one tertiary amine |
| Conditions | Structural comparison based on vendor-reported molecular formulas and SMILES; no co-crystal structure publicly available. |
Why This Matters
Procuring the exact unsubstituted scaffold prevents inadvertent introduction of an additional pharmacophoric element that may shift kinase selectivity, alter solubility, or move outside the claimed patent space, ensuring SAR integrity.
- [1] Class-level SAR precedent: thiazole 5-substituent effects on kinase selectivity and DMPK (representative review: L. Xing et al., J. Med. Chem. 2015, 58, 4164–4175). Not a direct head-to-head source for this compound. View Source
